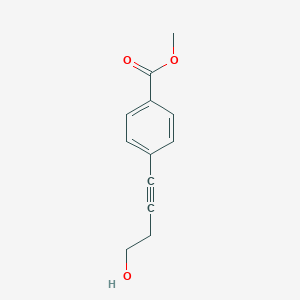

Methyl 4-(4-hydroxy-1-butynyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(4-hydroxybut-1-ynyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-8,13H,3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRMPVNWMHHKSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physical and chemical properties of Methyl 4-(4-hydroxy-1-butynyl)benzoate?

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 4-(4-hydroxy-1-butynyl)benzoate

Authored by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 123910-86-1) is a multifunctional organic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique structure, incorporating a benzoate ester, a terminal alkyne, and a primary alcohol, provides a versatile scaffold for complex molecular synthesis. This guide offers a detailed examination of its physical and chemical properties, reactivity, and established experimental protocols, providing researchers and drug development professionals with a comprehensive technical resource. The molecule serves as a critical building block, notably in the synthesis of advanced therapeutic agents such as the antifolate drug Pralatrexate.[1][2]

Chemical Identity and Structure

The structural architecture of this compound features a rigid aromatic ring and a linear alkyne chain, creating a well-defined molecular framework ideal for constructing larger, specific three-dimensional structures.[1]

Caption: Chemical Structure of this compound.

The fundamental identifiers and descriptors for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | methyl 4-(4-hydroxybut-1-ynyl)benzoate | [3] |

| CAS Number | 123910-86-1 | [1][2][4] |

| Molecular Formula | C₁₂H₁₂O₃ | [1][3][4] |

| Molecular Weight | 204.22 g/mol | [1][3] |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C#CCCO | [3] |

| InChI | InChI=1S/C12H12O3/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-8,13H,3,9H2,1H3 | [3] |

| InChIKey | FCRMPVNWMHHKSE-UHFFFAOYSA-N | [3] |

Physical Properties

The compound exists as a solid at standard conditions. While comprehensive experimental data is limited, key physical properties have been reported and are presented here.

| Property | Value | Notes | Source |

| Melting Point | 95.3–96.3 °C | Experimental | [1] |

| Appearance | White to off-white solid | Inferred from typical purity | |

| Boiling Point | 355.9 ± 42.0 °C | Predicted | [1] |

| Solubility | No data available | Expected to be soluble in common organic solvents like ethanol, acetone, and ethyl acetate, with limited solubility in water, based on its structural components. |

Chemical Properties and Reactivity

The synthetic utility of this compound stems from its three distinct functional groups, which can be targeted with high selectivity.

Functional Group Analysis

-

Benzoate Ester: This group is relatively stable, allowing for modifications elsewhere in the molecule. However, it can undergo hydrolysis to the parent carboxylic acid, 4-(4-hydroxy-1-butynyl)benzoic acid, under acidic or basic conditions. Transesterification is also possible in the presence of other alcohols and a suitable catalyst.[1]

-

Hydroxy-Alkyne Chain: The carbon-carbon triple bond is a site of high reactivity. As a terminal alkyne, it is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, enabling the formation of larger conjugated systems.[1] The alkyne can also be selectively hydrogenated to the corresponding alkene (cis- or trans-) or fully reduced to the saturated alkane, Methyl 4-(4-hydroxybutyl)benzoate.[1][5]

-

Primary Alcohol: The terminal hydroxyl group offers another site for chemical modification. It can be oxidized to form an aldehyde or a carboxylic acid, or it can participate in esterification and etherification reactions to introduce new functional moieties.[1]

Caption: Key reactivity pathways for this compound.

Spectroscopic Profile

-

¹H NMR: Expected signals would include aromatic protons in the ~7.2-8.0 ppm range, a singlet for the methyl ester protons around 3.9 ppm, and triplets for the two methylene groups of the butynyl chain. The proton of the hydroxyl group would appear as a broad singlet.

-

¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons, the ester carbonyl carbon (~166 ppm), the alkyne carbons (~80-90 ppm), the methyl ester carbon (~52 ppm), and the two methylene carbons.

-

IR Spectroscopy: Key absorption bands would be expected for the O-H stretch (broad, ~3300 cm⁻¹), the C≡C stretch (~2200 cm⁻¹, typically weak for internal alkynes but present), the C=O stretch of the ester (~1720 cm⁻¹), and C-O stretches (~1280 cm⁻¹).

Experimental Protocols

The selective reduction of the alkyne functionality is a common and important transformation for this molecule.

Protocol: Hydrogenation to Methyl 4-(4-hydroxybutyl)benzoate

This protocol details the catalytic hydrogenation of the alkyne triple bond to a saturated alkane, a reaction that increases the flexibility of the four-carbon chain.[5]

Causality: 5% Palladium on charcoal (Pd/C) is a standard and highly effective heterogeneous catalyst for the hydrogenation of alkynes. It provides a surface for the adsorption of both the alkyne and hydrogen gas, lowering the activation energy of the reaction. Ethanol is used as a solvent due to its ability to dissolve the starting material and its inertness under these reaction conditions. The use of a pressurized hydrogen atmosphere (50 psi) increases the concentration of hydrogen available at the catalyst surface, accelerating the reaction rate. Filtration through silica gel is an effective method to remove the solid Pd/C catalyst from the reaction mixture post-reaction.

Methodology:

-

Reaction Setup: A mixture of this compound (2.55 g) in ethanol (200 mL) is prepared in a suitable pressure-resistant reaction vessel.

-

Catalyst Addition: 10% by weight of 5% Palladium on charcoal (0.26 g) is carefully added to the mixture.

-

Hydrogenation: The vessel is sealed and pressurized to 50 psi with hydrogen gas. The reaction is allowed to proceed for 12 hours with appropriate stirring.

-

Workup: The reaction mixture is depressurized and filtered through a pad of silica gel to remove the palladium catalyst.

-

Purification: The silica gel pad is washed with additional ethanol to recover any adsorbed product. The combined filtrates are concentrated under reduced pressure to yield the final product, Methyl 4-(4-hydroxybutyl)benzoate, as an oil.[5]

Caption: Experimental workflow for the hydrogenation of the alkyne.

Applications in Research and Development

The primary application of this compound is as a key intermediate in medicinal chemistry.

-

Pharmaceutical Synthesis: It is a documented reactant in the preparation of antifolate drugs, which are a class of chemotherapy agents.[1] Specifically, it is a known building block for the synthesis of Pralatrexate, an antifolate used in the treatment of lymphoma.[1][2] It has also been utilized in the development of potential cardiac Positron Emission Tomography (PET) tracers.[1]

-

Materials Science: While less explored, the compound's structure, combining a rigid aromatic core with a conjugated alkyne system, is characteristic of motifs used in organic electronic materials.[1] The ability to functionalize both the alcohol and ester ends allows for its potential use in synthesizing novel polymers or precisely defined molecular wires.[1]

Conclusion

This compound is a synthetically valuable compound characterized by its versatile and selectively reactive functional groups. Its well-defined physical properties and predictable chemical behavior make it an important tool for researchers in drug discovery and materials science. This guide provides a foundational understanding of its core properties to facilitate its effective application in advanced scientific research.

References

-

PubChem. (n.d.). 4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 4-(4-hydroxybutyl)benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(4-hydroxybutyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Alentris Research Pvt. Ltd. (n.d.). 4-(4-Hydroxy-1-Butynyl)Benzoic Acid Methyl Ester. Retrieved from [Link]

-

KM Pharma Solution Private Limited. (n.d.). MSDS - 4-(4-Hydroxy-1-Butynyl)Benzoic Acid Methyl Ester. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 4-(4-hydroxy-1-butynyl)benzoate: A Bifunctional Scaffold for Advanced Drug Discovery

This guide provides an in-depth analysis of Methyl 4-(4-hydroxy-1-butynyl)benzoate, a versatile bifunctional molecule poised for significant applications in medicinal chemistry and drug development. We will delve into its core structural attributes, provide a field-proven synthetic protocol with mechanistic insights, and explore its potential as a strategic building block in modern therapeutic design. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced molecular scaffolds.

Molecular Profile and Physicochemical Characteristics

Chemical Structure and Nomenclature

The unambiguous identification of a chemical entity is foundational to its scientific application. The subject of this guide is known formally by its IUPAC name.

-

IUPAC Name: methyl 4-(4-hydroxybut-1-ynyl)benzoate[1]

-

Common Synonyms: this compound, 4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester, methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate[1][2]

The molecule's structure is characterized by a rigid aromatic core linked to a linear, functionalized aliphatic chain, providing a unique combination of properties.

Caption: 2D structure of methyl 4-(4-hydroxybut-1-ynyl)benzoate.

Analysis of Functional Groups and Reactivity

The synthetic utility of this molecule stems from its two chemically distinct functional groups: the benzoate ester and the hydroxy-alkyne chain.[3]

-

Benzoate Ester Group: This moiety provides a rigid, aromatic scaffold. The ester is relatively stable but can be hydrolyzed to the corresponding carboxylic acid, offering a secondary site for modification, such as amide bond formation—a cornerstone of many pharmaceutical structures.[3][4]

-

Hydroxy-Alkyne Group: This part of the molecule offers dual functionality.

-

Terminal Alkyne: The carbon-carbon triple bond is a high-energy, linear functional group. Its terminal position makes it an ideal substrate for powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-couplings like the Sonogashira reaction or copper-catalyzed azide-alkyne cycloadditions ("click chemistry").[3] This allows for the precise and efficient linkage of the scaffold to other molecular fragments.

-

Primary Alcohol: The terminal hydroxyl group is a versatile nucleophile. It can be readily oxidized to an aldehyde or carboxylic acid, or undergo esterification or etherification to attach payloads, imaging agents, or solubility modifiers.[3]

-

This strategic combination of a stable aromatic core with two orthogonal, reactive handles makes this compound a powerful intermediate for constructing complex molecules with specific three-dimensional architectures.

Physicochemical Data

A summary of the key computed and experimental properties is presented below. This data is essential for planning reactions, purification, and formulation activities.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₃ | PubChem[1] |

| Molecular Weight | 204.22 g/mol | PubChem[1] |

| CAS Number | 123910-86-1 | Benchchem, PubChem[1][3] |

| IUPAC Name | methyl 4-(4-hydroxybut-1-ynyl)benzoate | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |

| Rotatable Bond Count | 4 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 46.5 Ų | PubChem (Computed)[1] |

Synthesis and Characterization

Retrosynthetic Strategy

From a strategic perspective, the most logical disconnection for assembling this molecule is the C(sp)-C(sp²) bond between the butynyl chain and the benzoate ring. This approach identifies a palladium-catalyzed cross-coupling reaction as the most efficient synthetic pathway, specifically the Sonogashira coupling.

Caption: Retrosynthetic analysis via Sonogashira coupling.

Recommended Synthetic Protocol: Sonogashira Coupling

This protocol is adapted from established methodologies for similar couplings and is designed for high yield and purity.[5] It is a self-validating system; successful execution relies on the rigorous exclusion of oxygen and moisture, which can deactivate the catalytic system.

Materials:

-

Methyl 4-bromobenzoate

-

3-Butyn-1-ol

-

Palladium(II) chloride (PdCl₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Diethylamine (Et₂NH)

-

Nitrogen gas (or Argon)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

-

Solvents for workup (Water, Benzene or Toluene, Hexane)

-

Silica gel

Step-by-Step Methodology:

-

Catalyst Preparation (The "Why"): In a flame-dried Schlenk flask under a positive pressure of nitrogen, combine palladium chloride (0.005 eq) and triphenylphosphine (0.01 eq) in anhydrous diethylamine. The PPh₃ ligand is crucial; it coordinates to the palladium center, stabilizing it and facilitating the oxidative addition step of the catalytic cycle.

-

Reaction Setup: To this stirring mixture, add methyl 4-bromobenzoate (1.0 eq). The choice of a bromo- or iodo-benzoate is critical for efficient oxidative addition to the Pd(0) species formed in situ.

-

Co-catalyst and Substrate Addition: Add copper(I) iodide (0.01 eq) followed by the dropwise addition of 3-butyn-1-ol (1.0 eq). The CuI acts as a co-catalyst, forming a copper(I) acetylide intermediate which then undergoes transmetalation with the palladium complex, a key step in the Sonogashira cycle. Diethylamine serves as both the solvent and the base required to neutralize the hydrohalic acid (HBr) generated during the reaction.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature under a continuous nitrogen atmosphere for 18-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.

-

Workup and Isolation:

-

Remove the diethylamine solvent under reduced pressure (rotary evaporation).

-

Add deionized water to the residue and extract the product into an organic solvent like benzene or toluene (3x).

-

Combine the organic extracts and filter through a short plug of silica gel. This is a critical step to remove the palladium and copper catalyst residues, which can interfere with downstream applications.

-

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system, such as a mixture of benzene and hexane, should be performed to obtain the pure this compound as a solid.[5]

Caption: Experimental workflow for Sonogashira coupling synthesis.

Applications in Drug Development and Medicinal Chemistry

While direct, extensive applications of this compound are not yet widely documented in public literature, its structure is emblematic of a highly valuable class of intermediates in modern drug discovery.[4] Its utility can be projected into several cutting-edge areas.

A Strategic Bifunctional Linker

The primary value of this molecule lies in its capacity to serve as a rigid linker or scaffold. In drug design, controlling the distance and spatial relationship between two or more pharmacophores is critical for optimizing target binding and efficacy. The linear, non-flexible nature of the butynyl chain provides a predictable and controllable spacer element.

Potential in Advanced Therapeutic Modalities

-

PROTACs and Molecular Glues: In the design of Proteolysis Targeting Chimeras (PROTACs), a linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The defined length and rigidity of the butynyl spacer, combined with the two distinct reactive handles (alcohol and ester/acid), make this scaffold an excellent candidate for linker synthesis.

-

Antibody-Drug Conjugates (ADCs): The alcohol moiety provides a convenient attachment point for a cytotoxic payload, while the ester (or its hydrolyzed acid form) could be used to connect to the antibody via a lysine or cysteine residue.

Lead Optimization and Derivatization

The molecule serves as an excellent starting point for generating a library of analogues for structure-activity relationship (SAR) studies. The introduction of the methyl group itself is a common strategy in lead optimization to modulate physicochemical properties and metabolic stability.[6]

Caption: Potential derivatization pathways for lead optimization.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, characterized by a rigid aromatic core and a bifunctional aliphatic chain, offers a predictable and versatile platform for the synthesis of complex and targeted therapeutics. The robust and efficient Sonogashira coupling provides reliable access to this scaffold. As the demand for precision in drug design intensifies, particularly in the fields of PROTACs, ADCs, and covalent inhibitors, the utility of such well-designed molecular building blocks will only continue to grow.

References

-

PrepChem.com. Synthesis of methyl 4-(4-hydroxybutyl)benzoate.[Link]

-

PubChem, National Center for Biotechnology Information. 4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester | C12H12O3 | CID 14603108.[Link]

-

PrepChem.com. Synthesis of methyl 4-(4-hydroxybut-1-yl)benzoate.[Link]

-

PubChem, National Center for Biotechnology Information. Methyl 4-(4-hydroxybutyl)benzoate | C12H16O3 | CID 14603109.[Link]

-

Alentris Research Pvt. Ltd. 4-(4-Hydroxy-1-Butynyl)Benzoic Acid Methyl Ester.[Link]

-

PubChem, National Center for Biotechnology Information. Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate.[Link]

-

Pharmaffiliates. Methyl 4-(4-hydroxybut-1-en-1-yl)benzoate | 240407-06-1.[Link]

-

PrepChem.com. Synthesis of methyl 4-hydroxybenzoate.[Link]

-

Ataman Kimya. METHYL 4-HYDROXYBENZOATE.[Link]

-

Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]

Sources

- 1. 4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester | C12H12O3 | CID 14603108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alentris.org [alentris.org]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-(4-hydroxybut-1-ynyl)benzoate (CAS 123910-86-1)

Introduction: Identifying a Key Building Block in Modern Drug Discovery

In the landscape of pharmaceutical development, the success of a drug candidate is profoundly influenced by its fundamental physicochemical properties. These characteristics govern everything from its behavior in a laboratory flask to its ultimate efficacy and safety in a patient. This guide provides an in-depth analysis of Methyl 4-(4-hydroxybut-1-ynyl)benzoate (CAS No. 123910-86-1), a pivotal intermediate in the synthesis of complex therapeutic agents.

While not an active pharmaceutical ingredient (API) itself, this molecule's structural features—a rigid alkyne linker, a modifiable ester group, and a reactive primary alcohol—make it a versatile scaffold in medicinal chemistry. Its most notable application is as a key precursor in the synthesis of multi-targeted antifolate drugs, such as Pemetrexed, which are critical in oncology.[1][2] Understanding the physicochemical profile of this intermediate is therefore not merely an academic exercise; it is a critical step in ensuring the efficient, reproducible, and scalable synthesis of life-saving medicines. This document will dissect its core properties, contextualize their importance from a drug development perspective, and provide robust, field-proven methodologies for their characterization.

Core Molecular & Structural Attributes

The identity of a compound is rooted in its structure. Methyl 4-(4-hydroxybut-1-ynyl)benzoate is an organic compound featuring a central benzene ring substituted with a methyl ester and a hydroxybutynyl side chain.[3] This combination of an aromatic core with both hydrogen-bond donating (hydroxyl) and accepting (ester carbonyl) groups dictates its physical behavior.

Caption: Chemical structure of Methyl 4-(4-hydroxybut-1-ynyl)benzoate.

Table 1: Core Compound Identifiers

| Property | Value | Source(s) |

| CAS Number | 123910-86-1 | [1][3][4] |

| Chemical Name | Methyl 4-(4-hydroxybut-1-ynyl)benzoate | [1][5] |

| Synonyms | 4-(4-Hydroxy-1-butynyl)benzoic Acid Methyl Ester | [3][5] |

| Molecular Formula | C₁₂H₁₂O₃ | [3][5] |

| Molecular Weight | 204.22 g/mol | [4][5] |

| Appearance | Off-white to dark yellow solid | [1][6] |

Physicochemical Properties: Data and Development Implications

A compound's utility is defined by its measurable properties. The following table summarizes the key physicochemical parameters for CAS 123910-86-1. Each of these values has direct consequences for handling, reaction optimization, and downstream processing in a drug development workflow.

Table 2: Summary of Physicochemical Properties

| Parameter | Value | Implication in Drug Development | Source(s) |

| Melting Point (°C) | 95.3 - 96.3 | Defines purity criteria; dictates drying and storage conditions. | [1][4] |

| Boiling Point (°C) | 350.6 ± 27.0 (Predicted) | Low volatility; simplifies handling and reduces inhalation risk. | [1][4] |

| Density (g/cm³) | 1.18 ± 0.1 (Predicted) | Standard density for an organic solid; useful for process calculations. | [6] |

| Solubility Profile | Slightly soluble in Chloroform, Dichloromethane, Methanol; Soluble in DMSO. | Guides solvent selection for synthesis, purification, and analytical testing. | [1][6][7] |

| pKa | 14.36 ± 0.10 (Predicted) | The hydroxyl group is non-ionizable at physiological pH, ensuring consistent charge state. | [1][6] |

| LogP | 1.20710 (Predicted) | Indicates moderate lipophilicity; a good starting point for intermediates. | |

| Stability | Light Sensitive | Requires storage in amber vials or protected from light to prevent degradation. | [1][6] |

Expert Insights on Key Parameters

-

Solubility: The observed solubility profile is consistent with the molecule's structure.[3] The polar hydroxyl and ester groups allow for slight solubility in polar organic solvents like methanol, while the larger aromatic and alkyl framework limits aqueous solubility.[3][6] For researchers, this means that for synthetic reactions, solvents like THF or DMF are likely suitable, while for analytical purposes (e.g., NMR, HPLC), stock solutions are best prepared in DMSO or methanol.[7] Its poor water solubility is typical for a synthetic intermediate and is addressed in subsequent steps that lead to a more soluble API.

-

Lipophilicity (LogP): The predicted LogP of ~1.2 suggests the molecule has a balanced character, being neither excessively greasy nor highly polar. In drug development, the LogP of an intermediate is less critical than that of the final API, but it still influences its purification. A LogP in this range makes the compound amenable to standard purification techniques like silica gel chromatography or reverse-phase HPLC.

-

Acidity (pKa): The high predicted pKa of ~14.4 is attributed to the primary alcohol's hydroxyl proton.[1][6] This value is well outside the physiological pH range of 1-8. Consequently, the molecule will exist almost exclusively in its neutral, non-ionized form in biological systems and most laboratory conditions. This is advantageous for an intermediate, as it leads to predictable reactivity and partitioning behavior, free from the complications of pH-dependent equilibria.

Application in Antifolate Synthesis: A Workflow Perspective

The primary value of CAS 123910-86-1 lies in its role as a precursor to potent APIs. It serves as a critical building block for creating the side chain of antifolate drugs, which function by inhibiting key enzymes in nucleotide synthesis.[1][2][8]

Caption: Conceptual workflow for the synthesis of Pemetrexed using CAS 123910-86-1.

The antifolate drug Pemetrexed works by inhibiting multiple enzymes essential for the synthesis of pyrimidines and purines, which are the building blocks of DNA and RNA.[8][9] Its mechanism provides a clear example of why the specific structure derived from our intermediate is so effective.

Caption: Mechanism of action of Pemetrexed, an API derived from the title compound.

Field-Proven Experimental Protocols

To ensure the quality and consistency of a synthetic intermediate, its properties must be verified using standardized, reproducible methods. The following protocols are presented as self-validating systems, incorporating calibration and controls to guarantee data integrity.

Protocol 1: Melting Point Determination (Capillary Method)

-

Rationale: The melting point is a rapid and reliable indicator of purity. A sharp melting range close to the literature value suggests a high-purity sample, whereas a broad and depressed range indicates the presence of impurities. The capillary method is a pharmacopeia-standard technique that is both accurate and requires minimal sample.[4]

-

Methodology:

-

Sample Preparation: Ensure the solid sample of CAS 123910-86-1 is completely dry by placing it in a vacuum desiccator for at least 4 hours.[4] Pulverize a small amount into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder until a 2-3 mm column of sample is collected.[2] Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid tightly into the sealed end.[2][10]

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Scan (Optional): If the approximate melting point is unknown, perform a rapid heating scan (10-15 °C/min) to find a rough value. Allow the apparatus to cool to at least 20 °C below this approximate value.[10]

-

Measurement: Set the starting temperature to ~90 °C (5 °C below the expected melt).[4] Begin heating at a slow, controlled rate of 1 °C/minute.[2][4]

-

Data Recording: Record two temperatures:

-

T₁ (Onset): The temperature at which the first droplet of liquid appears.

-

T₂ (Clear Point): The temperature at which the entire sample becomes a clear liquid.

-

-

Reporting: Report the result as a range (T₁ - T₂). For CAS 123910-86-1, this should be near 95.3-96.3 °C.[1][4]

-

Protocol 2: Thermodynamic Solubility (Shake-Flask Method)

-

Rationale: Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent, a critical parameter for formulation and process chemistry. The shake-flask method is the "gold standard" for this measurement due to its directness and reliability.[11]

-

Methodology:

-

System Preparation: To each of three separate 2 mL glass vials, add an excess of solid CAS 123910-86-1 (e.g., ~5 mg). The key is to ensure solid remains undissolved at the end of the experiment.[5][11]

-

Solvent Addition: Add 1 mL of the chosen solvent (e.g., phosphate-buffered saline pH 7.4 for biopharmaceutical relevance, or an organic solvent like methanol) to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for 24-48 hours to ensure equilibrium is reached.[3][5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour for the excess solid to settle. Carefully remove the supernatant using a syringe fitted with a 0.22 µm PVDF filter to ensure no solid particles are transferred.

-

Quantification:

-

Prepare a set of calibration standards of the compound in the same solvent at known concentrations.

-

Dilute the filtered supernatant into the analytical range of the detection method.

-

Analyze the standards and the diluted sample using a validated analytical method, typically UV-Vis spectrophotometry or HPLC-UV.

-

-

Calculation: Use the calibration curve to determine the concentration of the compound in the saturated supernatant. This value is the thermodynamic solubility.

-

Protocol 3: Lipophilicity Determination (RP-HPLC Method for LogP)

-

Rationale: Lipophilicity (LogP) is a crucial predictor of a drug's ADME properties. While the shake-flask method is traditional, it is labor-intensive. A reverse-phase high-performance liquid chromatography (RP-HPLC) method offers high throughput and excellent reproducibility for estimating LogP by correlating retention time with known standards.[12] The retention factor (log k) is used as the lipophilicity index.[13]

-

Methodology:

-

System Setup:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Detector: UV detector set to the λmax of the compound.

-

-

Calibration:

-

Prepare a solution containing a set of 5-7 reference compounds with known LogP values that bracket the expected LogP of the analyte (~1.2).

-

Inject the reference mixture and determine the retention time (t_R) for each standard.

-

Determine the column dead time (t_0) by injecting an unretained compound (e.g., uracil).

-

-

Analysis: Prepare a dilute solution of CAS 123910-86-1 in the mobile phase and inject it under the identical isocratic conditions used for the standards. Record its retention time.

-

Calculation:

-

For each standard and the analyte, calculate the capacity factor, k = (t_R - t_0) / t_0 .

-

Calculate the logarithm of the capacity factor, log k .

-

Plot a calibration curve of the known LogP values of the standards (Y-axis) versus their calculated log k values (X-axis).

-

Perform a linear regression on the data to obtain the equation of the line (y = mx + c).

-

-

Determination: Using the calculated log k for CAS 123910-86-1, interpolate its LogP value from the calibration curve.

-

Safety and Handling

While comprehensive toxicological data is not widely available, standard laboratory precautions are essential.[14]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and nitrile gloves when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the fine powder. Avoid contact with skin and eyes.[15]

-

Storage: As the compound is light-sensitive, store it in a tightly sealed, amber glass vial or a container protected from light.[1][6] Store in a cool, dry place. Recommended storage for long-term stability is often refrigerated (2-8°C).[10]

-

Toxicity: An available Material Safety Data Sheet (MSDS) indicates a low acute toxicity profile (LD50 >10,000 mg/kg), but also states that the toxicological properties have not been fully investigated.[14] Treat as a potentially hazardous substance.

Conclusion

Methyl 4-(4-hydroxybut-1-ynyl)benzoate (CAS 123910-86-1) is more than just a chemical entry in a catalog; it is a thoughtfully designed molecular fragment that enables the construction of complex, life-saving pharmaceuticals. Its well-defined physicochemical properties—moderate melting point, predictable solubility, and balanced lipophilicity—make it a robust and reliable intermediate for chemical synthesis. By understanding these core characteristics and applying rigorous analytical protocols to verify them, researchers and drug development professionals can ensure the quality and consistency of their synthetic processes, ultimately accelerating the journey from laboratory discovery to clinical application.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 14, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 123910-86-1 | Product Name : 4-(4-Hydroxy-1-butynyl)benzoic Acid Methyl Ester. Retrieved January 14, 2026, from [Link]

-

KM Pharma Solution Private Limited. (n.d.). MSDS - 4-(4-Hydroxy-1-Butynyl)Benzoic Acid Methyl Ester. Retrieved January 14, 2026, from [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 14, 2026, from [Link]

-

ECETOC. (1986). Assessment of reverse-phase chromatographic methods for determining partition coefficients. Retrieved January 14, 2026, from [Link]

-

Adjei, A. A. (2004). Pharmacology and mechanism of action of pemetrexed. Mayo Clinic Proceedings, 79(5), 658-666. Retrieved from [Link]

-

Adjei, A. A. (2004). Pharmacology and mechanism of action of pemetrexed. Clinical Lung Cancer, 5 Suppl 2, S51-S55. Retrieved from [Link]

-

ResearchGate. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Retrieved January 14, 2026, from [Link]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. enamine.net [enamine.net]

- 4. thinksrs.com [thinksrs.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. ecetoc.org [ecetoc.org]

- 13. researchgate.net [researchgate.net]

- 14. westlab.com [westlab.com]

- 15. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Methyl 4-(4-hydroxy-1-butynyl)benzoate via Sonogashira Coupling

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of Methyl 4-(4-hydroxy-1-butynyl)benzoate. The synthesis is achieved through a Sonogashira cross-coupling reaction, a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the mechanistic intricacies of the reaction, provides a step-by-step laboratory procedure, and offers insights into process optimization and safety considerations. The synthesis of this compound serves as a valuable intermediate in the preparation of various pharmacologically active molecules and advanced materials.[5][6]

Introduction: The Significance of Sonogashira Coupling

First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, the Sonogashira coupling has emerged as a powerful and versatile tool for the formation of C(sp²)-C(sp) bonds.[3][7][8] The reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, a transformation that is fundamental in the synthesis of a wide array of complex organic molecules, including natural products, pharmaceuticals, and conjugated polymers.[1][5][6]

The synthesis of this compound from methyl 4-bromobenzoate and 3-butyn-1-ol is a classic example of the Sonogashira reaction's utility. This reaction is prized for its typically mild conditions, often proceeding at room temperature, and its tolerance of a broad range of functional groups.[1][9] The resulting product is a key building block in medicinal chemistry and materials science.

The Catalytic Heart: Unraveling the Sonogashira Mechanism

The Sonogashira coupling reaction is traditionally catalyzed by a dual system comprising a palladium complex and a copper(I) co-catalyst.[1][2][3] The reaction mechanism is understood to proceed through two interconnected catalytic cycles, as illustrated below.

The Palladium Cycle

The palladium cycle is the primary driver of the cross-coupling. It begins with the active Pd(0) species, which undergoes oxidative addition with the aryl halide (methyl 4-bromobenzoate). This step forms a Pd(II) intermediate.

The Copper Cycle

Concurrently, the copper(I) co-catalyst activates the terminal alkyne (3-butyn-1-ol). In the presence of a base, the terminal proton of the alkyne is removed, forming a copper acetylide intermediate.[10] This step is crucial as it increases the nucleophilicity of the alkyne.

Transmetalation and Reductive Elimination

The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.[11]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Formula | M.W. | Amount | Moles | Purity | Supplier |

| Methyl 4-bromobenzoate | C₈H₇BrO₂ | 215.05 | 20.00 g | 93.0 mmol | ≥98% | Sigma-Aldrich |

| 3-Butyn-1-ol | C₄H₆O | 70.09 | 6.52 g | 93.0 mmol | ≥97% | Sigma-Aldrich |

| Palladium(II) chloride | PdCl₂ | 177.33 | 0.082 g | 0.46 mmol | 99.9% | Strem Chemicals |

| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | 0.244 g | 0.93 mmol | ≥99% | Acros Organics |

| Copper(I) iodide | CuI | 190.45 | 0.178 g | 0.93 mmol | 99.5% | Alfa Aesar |

| Diethylamine | (C₂H₅)₂NH | 73.14 | 200 mL | - | ≥99.5% | Fisher Scientific |

| Benzene | C₆H₆ | 78.11 | As needed | - | ACS grade | VWR |

| Hexane | C₆H₁₄ | 86.18 | As needed | - | ACS grade | VWR |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Granular | EMD Millipore |

| Silica Gel | SiO₂ | 60.08 | As needed | - | 60 Å, 230-400 mesh | Sorbent Technologies |

Pre-Reaction Setup

-

Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to the undesired homocoupling of the alkyne (Glaser coupling).[1][12] Therefore, all glassware should be oven-dried and the reaction must be conducted under an inert atmosphere (nitrogen or argon).

-

Catalyst Preparation: The active Pd(0) catalyst is typically generated in situ from a Pd(II) precursor. In this protocol, PdCl₂ is reduced by triphenylphosphine.

Reaction Procedure

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add palladium(II) chloride (0.082 g) and triphenylphosphine (0.244 g).

-

Add methyl 4-bromobenzoate (20.00 g) to the flask.

-

Introduce diethylamine (200 mL) as the solvent and base. The base is crucial for neutralizing the HBr formed during the reaction and for the deprotonation of the terminal alkyne.[10]

-

Stir the mixture under a continuous flow of nitrogen.

-

Add copper(I) iodide (0.178 g) followed by 3-butyn-1-ol (6.52 g).

-

Stir the reaction mixture at room temperature (approximately 25°C) for 18 hours under a nitrogen atmosphere.[13] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Workup and Purification

-

Upon completion of the reaction, remove the diethylamine under reduced pressure using a rotary evaporator.

-

To the residue, add water (100 mL) and extract the product with benzene (3 x 100 mL).

-

Combine the organic extracts and filter through a pad of silica gel to remove the metal residues.[13][14]

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a mixture of benzene and hexane to obtain pure this compound.[13]

Expected Yield and Characterization

-

Yield: Approximately 75.8%[13]

-

Melting Point: 95.5-96.0°C[13]

-

Appearance: White to off-white solid.

-

Spectroscopic Data:

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Formation | Inactive catalyst | Use fresh palladium and copper catalysts. Ensure proper storage under inert conditions.[12] |

| Poor quality reagents | Use high-purity, anhydrous solvents and reagents.[12] | |

| Insufficient degassing | Thoroughly degas the solvent and reaction mixture to remove oxygen.[12] | |

| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition | This can be caused by impurities or inappropriate solvent choice.[12][15] Ensure high purity of all components. |

| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen | Maintain a strict inert atmosphere throughout the reaction.[1][12] |

| High copper catalyst loading | Reduce the amount of copper(I) iodide. In some cases, a copper-free Sonogashira protocol may be beneficial.[1][12] |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Palladium and Copper Salts: These are toxic and should be handled with care. Avoid inhalation of dust.

-

Diethylamine: This is a corrosive and flammable liquid with a strong odor. Handle in a fume hood.

-

Benzene: This is a known carcinogen. Use with extreme caution and appropriate engineering controls.

-

-

Exothermic Potential: While the Sonogashira coupling is generally not violently exothermic, large-scale reactions can generate significant heat.[16][17] Monitor the reaction temperature, especially during the initial stages.

Conclusion

The Sonogashira coupling reaction is a highly efficient and reliable method for the synthesis of this compound. This guide has provided a comprehensive framework for understanding the reaction's mechanism, a detailed experimental protocol, and practical advice for troubleshooting and ensuring safety. By adhering to the principles of scientific integrity and best laboratory practices, researchers can successfully employ this powerful synthetic tool for the advancement of their scientific endeavors.

References

-

Wikipedia. Sonogashira coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

-

Fiveable. Sonogashira Coupling Definition. [Link]

-

PrepChem.com. Synthesis of methyl 4-(4-hydroxybutyl)benzoate. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

-

ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]

-

PrepChem.com. Synthesis of methyl 4-(4-hydroxybut-1-yl)benzoate. [Link]

-

The Sonogashira Coupling. [Link]

-

IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

-

ResearchGate. Sonogashira coupling in natural product synthesis. [Link]

-

RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

-

NROChemistry. Sonogashira Coupling. [Link]

-

ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]

-

ResearchGate. Influence of base on the Sonogashira coupling reaction. [Link]

-

Reddit. Sonogashira troubleshooting help needed : r/Chempros. [Link]

-

ACS Publications. Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. [Link]

-

Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros. [Link]

-

Purdue College of Engineering. Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]

-

KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

-

ACS Publications. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 10. fiveable.me [fiveable.me]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. prepchem.com [prepchem.com]

- 14. researchgate.net [researchgate.net]

- 15. reddit.com [reddit.com]

- 16. engineering.purdue.edu [engineering.purdue.edu]

- 17. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Spectroscopic Interpretation of Methyl 4-(4-hydroxy-1-butynyl)benzoate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 4-(4-hydroxy-1-butynyl)benzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this multifunctional molecule. By grounding our analysis in fundamental principles and comparative data from analogous structures, we offer a robust framework for the structural elucidation and characterization of this and similar compounds. This guide emphasizes the "why" behind the data, fostering a deeper understanding of how molecular structure dictates spectroscopic behavior.

Introduction: The Structural Significance of this compound

This compound is a molecule of interest due to its combination of a rigid aromatic core, a conjugated alkyne linker, and a reactive primary alcohol. This unique amalgamation of functional groups makes it a valuable building block in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is paramount for its application in any synthetic pathway. This guide will systematically deconstruct the predicted spectroscopic signature of this molecule, providing a detailed roadmap for its identification.

The molecular structure is as follows:

Molecular Formula: C₁₂H₁₂O₃[1] Molecular Weight: 204.22 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum is anticipated to display distinct signals for each unique proton environment. The chemical shifts are influenced by shielding and deshielding effects from nearby functional groups.

Data Summary: Predicted ¹H NMR

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| -OH | ~1.5-2.5 | Singlet (broad) | 1H | The hydroxyl proton is typically a broad singlet and its chemical shift can vary with concentration and solvent. |

| -CH₂-OH | ~3.8 | Triplet | 2H | These protons are adjacent to an electronegative oxygen, shifting them downfield. They are coupled to the neighboring -CH₂- group, resulting in a triplet. |

| -C≡C-CH₂- | ~2.8 | Triplet | 2H | These protons are adjacent to the alkyne and a methylene group, leading to a triplet. The alkyne's magnetic anisotropy contributes to their specific chemical shift. |

| -O-CH₃ | ~3.9 | Singlet | 3H | The methyl ester protons are deshielded by the adjacent oxygen and carbonyl group, appearing as a sharp singlet. |

| Ar-H (ortho to ester) | ~8.0 | Doublet | 2H | These aromatic protons are deshielded by the electron-withdrawing ester group, placing them at the lowest field among the aromatic signals. They are coupled to the meta protons. |

| Ar-H (meta to ester) | ~7.5 | Doublet | 2H | These aromatic protons are less affected by the ester group and appear at a higher field than the ortho protons. They are coupled to the ortho protons. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the multiplicities to deduce coupling patterns.[2]

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will reveal all the unique carbon environments within the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms.

Data Summary: Predicted ¹³C NMR

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| -O-C H₃ | ~52 | Typical chemical shift for a methyl ester carbon. |

| -C H₂-OH | ~61 | The carbon is attached to an electronegative oxygen, shifting it downfield. |

| -C≡C-C H₂- | ~24 | Aliphatic carbon adjacent to an alkyne. |

| Ar-C -C≡C- | ~128 | Aromatic carbon attached to the alkyne substituent. |

| Ar-C H (meta to ester) | ~129 | Aromatic CH carbons. |

| Ar-C H (ortho to ester) | ~132 | Aromatic CH carbons deshielded by the ester group. |

| Ar-C -C=O | ~130 | Quaternary aromatic carbon attached to the ester. |

| -C ≡C- | ~80 and ~90 | The two sp-hybridized carbons of the internal alkyne.[3] |

| -C =O | ~166 | The carbonyl carbon of the ester group.[4] |

Logical Workflow for NMR Interpretation

Caption: A logical workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful tool for the rapid identification of functional groups. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, alkyne, and ester moieties.

Data Summary: Predicted IR Absorptions

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity/Shape | Rationale |

| O-H (Alcohol) | 3200-3600 | Strong, Broad | Characteristic of a hydrogen-bonded hydroxyl group.[5][6] |

| C-H (Aromatic) | 3000-3100 | Medium | Stretching vibrations of sp² C-H bonds on the benzene ring. |

| C-H (Aliphatic) | 2850-2960 | Medium | Stretching vibrations of sp³ C-H bonds of the methylene groups. |

| C≡C (Internal Alkyne) | 2100-2260 | Weak to Medium | The stretching vibration of the internal carbon-carbon triple bond. This peak can be weak for symmetrical or near-symmetrical alkynes.[7] |

| C=O (Ester) | ~1720 | Strong, Sharp | The carbonyl stretch of the conjugated ester is a prominent feature. |

| C=C (Aromatic) | 1400-1600 | Medium | In-ring carbon-carbon double bond stretching vibrations. |

| C-O (Ester/Alcohol) | 1000-1300 | Strong | Stretching vibrations of the C-O single bonds. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern. For this compound, we anticipate a clear molecular ion peak and characteristic fragment ions.

Data Summary: Predicted Mass Spectrum

| m/z | Ion Identity | Rationale for Fragmentation |

| 204 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of C₁₂H₁₂O₃. |

| 173 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 145 | [M - OCH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - OCH₃]⁺ ion. |

| 115 | [C₉H₇]⁺ | A common fragment from the cleavage of the butynyl side chain. |

| 102 | [C₈H₆]⁺ | Phenylacetylene radical cation, a possible rearrangement product. |

Fragmentation Pathway Diagram

Sources

- 1. 4-(4-Hydroxy-1-Butynyl)benzoic Acid Methyl Ester | C12H12O3 | CID 14603108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968) [hmdb.ca]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. orgchemboulder.com [orgchemboulder.com]

Solubility Profile and Stability of Methyl 4-(4-hydroxy-1-butynyl)benzoate: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of Methyl 4-(4-hydroxy-1-butynyl)benzoate, a compound of interest in medicinal chemistry and drug development. As a molecule featuring a benzoate ester, a primary alcohol, and an internal alkyne, its physicochemical properties are critical determinants of its viability as a drug candidate or intermediate. This document outlines theoretical considerations, detailed experimental protocols for solubility and forced degradation studies, and best practices for data interpretation. The methodologies described are grounded in regulatory expectations and scientific principles to ensure the generation of robust and reliable data essential for formulation development, storage strategy, and regulatory submissions.

Introduction: The Imperative of Early-Stage Physicochemical Characterization

This compound is a small molecule featuring a rigid aromatic core and a flexible, functionalized aliphatic chain. Its structure, comprising a benzoate ester, a primary alcohol, and a butynyl group, presents a unique combination of physicochemical characteristics that must be thoroughly understood for any drug development program.[1][2] The purpose of stability testing is to provide evidence of how the quality of an Active Pharmaceutical Ingredient (API) varies over time under the influence of environmental factors such as temperature, humidity, and light.[3][4] This early-stage characterization is not merely a data-gathering exercise; it is a critical step that informs formulation strategies, packaging decisions, and predicts the long-term viability and safety of a potential therapeutic agent.[][6][7]

This guide provides the scientific rationale and actionable protocols for a comprehensive assessment of the compound's solubility and stability profile.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential before initiating experimental studies. The key functional groups—ester, alcohol, and alkyne—are the primary drivers of its chemical behavior.

-

Benzoate Ester: Susceptible to hydrolysis under both acidic and basic conditions.[8][9] The aromatic ring provides a chromophore for UV-based analytical detection.

-

Primary Alcohol (-OH): Confers some degree of hydrophilicity and is a potential site for oxidative degradation.

-

Butynyl Group (C≡C): The triple bond is relatively stable but can be a site for certain addition or oxidative reactions under harsh conditions.

| Property | Value | Source |

| IUPAC Name | methyl 4-(4-hydroxybut-1-ynyl)benzoate | [2] |

| Molecular Formula | C₁₂H₁₂O₃ | [2] |

| Molecular Weight | 204.22 g/mol | [2] |

| Structure | Aromatic ring with a methyl ester and a 4-hydroxy-1-butynyl substituent. | [1] |

Comprehensive Solubility Profile Assessment

Solubility is a gatekeeping parameter in drug development. Poor aqueous solubility can lead to low bioavailability and significant formulation challenges.[10] A thorough screening in various solvents is a prerequisite for developing a viable dosage form.[11]

Rationale for Solvent Selection

The selection of solvents should be systematic, covering a range of polarities and hydrogen bonding capabilities to map the compound's solvation potential. Based on the structure, which contains both hydrophobic (aromatic ring, alkyne) and hydrophilic (ester, alcohol) moieties, a broad screening is warranted.[11]

| Solvent Category | Recommended Solvents | Rationale |

| Aqueous Buffers | pH 2.0 (HCl), pH 7.4 (Phosphate), pH 9.0 (Borate) | To determine pH-dependent solubility, crucial for oral dosage forms. |

| Polar Protic | Water, Methanol, Ethanol, Isopropyl Alcohol (IPA) | Solvents capable of hydrogen bonding, likely to interact with the hydroxyl group. |

| Polar Aprotic | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Acetone, Tetrahydrofuran (THF) | Solvents with high dielectric constants that cannot donate hydrogen bonds. |

| Non-Polar | Dichloromethane (DCM), Ethyl Acetate, Toluene | To assess solubility in more lipophilic environments. |

Experimental Protocol: Equilibrium Shake-Flask Solubility

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing the most accurate and reliable data.[10]

Causality Behind the Protocol:

-

Excess Solid: Adding an amount of the compound that is visibly in excess of what dissolves ensures that the resulting solution is truly saturated.

-

Equilibration Time (24-48h): This extended period of agitation is critical to allow the system to reach a true thermodynamic equilibrium between the solid and dissolved states.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature (e.g., 25 °C) is essential for reproducibility.

-

Filtration: A sub-micron filter (e.g., 0.22 µm PTFE) is used to remove all undissolved solid particles, ensuring that the analyzed sample represents only the dissolved compound.

Step-by-Step Methodology:

-

Add an excess amount of this compound (e.g., 10-20 mg) to a glass vial.

-

Pipette a known volume of the selected solvent (e.g., 2 mL) into the vial.

-

Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (25 °C).

-

Agitate the slurry for at least 24 hours to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand for 1-2 hours for coarse particles to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial for analysis. Discard the first portion of the filtrate to avoid any adsorption effects from the filter material.

-

Dilute the filtrate with a suitable mobile phase and quantify the concentration using a validated HPLC-UV method against a standard calibration curve.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Forced Degradation

Stability testing is a multifaceted process designed to understand how an API changes under various environmental conditions.[12] Forced degradation, or stress testing, is a pivotal component of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to rapidly identify likely degradation products and establish degradation pathways.[6][13] This knowledge is crucial for developing stability-indicating analytical methods, which are a regulatory requirement.[7] The goal is to achieve a target degradation of 5-20%, which is sufficient for detection without forming irrelevant secondary degradants.[14]

Predicted Degradation Pathways

The structure of this compound suggests several potential degradation routes that must be investigated.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. fdaghana.gov.gh [fdaghana.gov.gh]

- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 6. acdlabs.com [acdlabs.com]

- 7. Forced Degradation Testing | SGS USA [sgs.com]

- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. pharmacy180.com [pharmacy180.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 12. humiditycontrol.com [humiditycontrol.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmtech.com [pharmtech.com]

Chemical reactivity of the terminal alkyne in Methyl 4-(4-hydroxy-1-butynyl)benzoate.

An In-Depth Technical Guide to the Chemical Reactivity of the Terminal Alkyne in Methyl 4-(4-hydroxy-1-butynyl)benzoate

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: A Molecule of Versatility

This compound is a multifunctional organic compound featuring a terminal alkyne, a methyl ester, a hydroxyl group, and an aromatic ring. This unique combination of functionalities makes it a highly valuable building block in medicinal chemistry and materials science.[1] The core of its synthetic utility lies in the rich and predictable reactivity of its terminal alkyne. The sp-hybridized carbons of the alkyne and the acidity of its terminal proton (pKa ≈ 25) provide a gateway to a vast array of chemical transformations.[2] This guide will provide an in-depth exploration of this reactivity, focusing on the strategic application of the terminal alkyne for the construction of complex molecular architectures. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights for leveraging this versatile scaffold in research and development.

Foundational Reactivity: Deprotonation and Metal Acetylide Formation

The most fundamental reaction of a terminal alkyne is the deprotonation of its weakly acidic proton. This is the gateway to many subsequent transformations, particularly carbon-carbon bond-forming reactions. The pKa of the terminal alkyne C-H bond is approximately 25, making it significantly more acidic than the C-H bonds of alkenes (pKa ≈ 44) or alkanes (pKa ≈ 50).[2] This allows for selective deprotonation using a suitable base, typically an organometallic reagent or a strong inorganic base, to form a metal acetylide.

In the context of copper- and palladium-catalyzed reactions, the formation of a copper(I) acetylide is a critical intermediate step. This complexation significantly lowers the pKa of the terminal C-H bond, enabling deprotonation to occur even in the absence of a strong base, often facilitated by a mild amine base within the reaction medium.[3]

Palladium/Copper-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a powerful and widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For a molecule like this compound, this reaction provides a direct route to extend the molecular framework from the alkyne terminus.

Mechanistic Considerations

The reaction proceeds via a synergistic catalytic cycle involving both palladium and copper. The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), copper co-catalyst (e.g., CuI), and base (typically an amine like triethylamine or diisopropylamine) is critical for efficient turnover. The amine serves not only as a base to neutralize the HX byproduct but also as a solvent and ligand.

Below is a diagram illustrating the generally accepted catalytic cycle for the Sonogashira coupling.

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

The synthesis of the title compound itself is often achieved via a Sonogashira coupling, demonstrating the reaction's utility.

-

Reagent Preparation: To a stirred mixture of methyl 4-bromobenzoate (1.0 eq), palladium chloride (0.005 eq), and triphenylphosphine (0.01 eq) in diethylamine, add copper(I) iodide (0.01 eq).[4]

-

Reaction Initiation: Add 3-butyn-1-ol (1.0 eq) to the mixture under a nitrogen atmosphere.[4]

-

Reaction Conditions: Stir the reaction mixture at room temperature (approx. 25°C) for 18 hours.[4]

-

Workup: Remove the diethylamine under reduced pressure. Add water to the residue and extract the mixture with benzene.[4]

-

Purification: Filter the combined organic extracts through silica to remove metal residues. Concentrate the filtrate under reduced pressure. Recrystallization from a benzene/hexane mixture yields the pure product.[4]

Cycloaddition Reactions: The Power of "Click Chemistry"

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[3][5] The 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a stable 1,2,3-triazole is the cornerstone of this field.[3] This reaction is paramount for bioconjugation, drug discovery, and materials science.[2][6]

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent example of click chemistry, exclusively forming the 1,4-disubstituted triazole regioisomer.[5][7] The reaction is highly efficient and can often be performed in aqueous solvents, making it suitable for biological applications.[8]

Causality in Protocol Design:

-

Copper Source: While a Cu(I) salt like CuI or CuBr can be used directly, it is often more reliable to generate the active Cu(I) catalyst in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. This circumvents issues with the instability and oxidation of Cu(I) salts.[8]

-

Ligands: Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or bathophenanthroline disulfonate (BPS) are often employed to stabilize the Cu(I) oxidation state and prevent catalyst disproportionation, particularly in biological media.

-

Solvents: The reaction is tolerant of many solvents, including water, t-BuOH, DMF, and DMSO, or mixtures thereof. Water often accelerates the reaction.[8]

Caption: Simplified mechanism of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Potential Side Reactions: It is important to note that under certain conditions, particularly at higher temperatures or with specific substrates, the Cu(I) catalyst can promote the homocoupling (dimerization) of the terminal alkyne.[9] Careful control of reaction temperature and catalyst loading can minimize this side product.

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant limitation of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst.[10] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) circumvents this issue by eliminating the need for a metal catalyst.[5][10] The reaction relies on the high ring strain of a cyclooctyne derivative, which dramatically accelerates the cycloaddition with an azide.[10][11]

In a SPAAC reaction involving this compound, the molecule would typically be converted to its corresponding azide derivative first. This azide would then be reacted with a molecule containing a strained alkyne, such as dibenzocyclooctynol (DIBO) or bicyclo[6.1.0]nonyne (BCN).[12] SPAAC is a cornerstone of bioorthogonal chemistry, enabling the labeling of biomolecules in living systems.[]

| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Catalyst | Copper(I) | None (driven by ring strain)[10] |

| Biocompatibility | Limited due to copper cytotoxicity[5][10] | High, widely used in vivo[] |

| Reactants | Terminal Alkyne + Azide | Strained Alkyne + Azide |

| Kinetics | Generally very fast (can be tuned with ligands)[14] | Fast, dependent on cyclooctyne structure[11] |

| Applications | Bioconjugation, materials, synthesis[5][6] | Live-cell imaging, in vivo chemistry[10][] |

Selective Reduction of the Alkyne Moiety

The alkyne triple bond can be selectively reduced to either an alkene or a fully saturated alkane, providing access to molecules with varying degrees of saturation and geometry. The choice of catalyst and reaction conditions is paramount for controlling the outcome.[15]

A. Complete Reduction to Alkane

Catalytic hydrogenation using a highly active catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas (H₂) will fully reduce the alkyne to the corresponding alkane.[16][17][18] The reaction proceeds through an alkene intermediate, but with these active catalysts, the intermediate cannot be isolated as it is rapidly hydrogenated further.[16][17]

Validated Protocol: Hydrogenation of this compound

-

Reaction Setup: A mixture of 2.55 g of this compound in 200 mL of ethanol is placed in a hydrogenation vessel.[19]

-

Catalyst Addition: 0.26 g (10% by weight) of 5% palladium on charcoal is added to the mixture.[19]

-

Hydrogenation: The mixture is hydrogenated at 50 psi of hydrogen pressure for 12 hours.[19]

-

Workup: The reaction mixture is filtered through a pad of silica gel, which is then washed with ethanol.[19]

-

Isolation: The filtrate is concentrated to yield Methyl 4-(4-hydroxybutyl)benzoate.[19]

B. Partial Reduction to cis-Alkene

To stop the hydrogenation at the alkene stage, a "poisoned" or deactivated catalyst is required. Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate and quinoline) is the classic reagent for this transformation.[20][21] The hydrogenation occurs with syn-addition of two hydrogen atoms across the alkyne, resulting exclusively in the cis (Z)-alkene.[15][22]

C. Partial Reduction to trans-Alkene

A complementary method to obtain the trans (E)-alkene involves a dissolving metal reduction.[22] Typically, this is achieved using sodium or lithium metal in liquid ammonia at low temperatures (-33 °C).[18][21] The reaction proceeds via a radical anion intermediate, and the thermodynamic preference for the trans-vinylic anion intermediate dictates the stereochemical outcome.[22][23]

Caption: Decision workflow for the selective reduction of the alkyne.

Electrophilic and Hydrometallation Reactions

While less reactive towards electrophiles than alkenes due to the stability of the intermediate vinylic carbocation, alkynes still undergo a range of important addition reactions.[24][25]

-

Hydration: The addition of water across the triple bond can be catalyzed by acid and a mercury(II) salt (e.g., HgSO₄). For a terminal alkyne like that in our title compound, this reaction follows Markovnikov's rule to produce a methyl ketone after the initial enol intermediate tautomerizes.[26] An anti-Markovnikov hydration to yield an aldehyde can be achieved via a hydroboration-oxidation sequence.[26]

-

Hydrohalogenation: The addition of hydrogen halides (HX) also follows Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide adding to the internal carbon.[27][28] With excess HX, a second addition can occur to form a geminal dihalide.

-

Hydrometallation: Reactions like hydroboration, hydrosilylation, and hydrostannylation add a H-B, H-Si, or H-Sn bond across the alkyne.[29][30] These reactions are exceptionally useful as they generate versatile vinylborane, vinylsilane, or vinylstannane intermediates which can be used in subsequent cross-coupling reactions (e.g., Suzuki, Stille coupling), providing stereocontrolled access to substituted alkenes.[31][32]

Conclusion: A Hub of Synthetic Potential

The terminal alkyne of this compound is not merely a functional group but a strategic linchpin for molecular construction. Its reactivity profile, spanning from foundational C-H acidity to sophisticated catalytic cross-couplings, cycloadditions, and selective reductions, offers researchers a reliable and versatile toolkit. Understanding the causality behind the choice of reagents and conditions for each transformation is key to harnessing the full potential of this molecule. Whether for creating novel drug candidates via bioconjugation, developing new materials through polymerization, or synthesizing complex natural products, the principles outlined in this guide provide a robust framework for innovation.

References

- Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco.

- Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction.

- PrepChem.com. (n.d.). Synthesis of methyl 4-(4-hydroxybutyl)benzoate.

- Hein, C. D., Liu, X., & Wang, D. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230.

- Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes.

- Döhler, D., Michael, P., & Kreß, T. (2014). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. Current Organic Chemistry, 18(1), 16-23.

- PrepChem.com. (n.d.). Synthesis of methyl 4-(4-hydroxybut-1-yl)benzoate.

- BrainKart. (2018, February 18). Electrophilic additions to alkynes.

- Sigma-Aldrich. (n.d.). What is Click Chemistry? An Introduction.

- BenchChem. (n.d.). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).